5-Phenyl-1,3-oxazole-4-carbothioamide

Descripción

Contextual Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the fields of chemistry, pharmacology, and materials science. chemicalbook.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. chemicalbook.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. chemicalbook.com The presence of these heteroatoms imparts unique physicochemical properties that are distinct from their all-carbon counterparts. nih.gov

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry. A substantial majority of all physiologically active chemical compounds, by some estimates over 85%, contain a heterocyclic ring. nih.govmdpi.com This structural motif is a cornerstone in modern drug design and is found in numerous natural products, including alkaloids, antibiotics, and vitamins. nih.gov Their utility also extends to industrial applications such as dyestuffs, agrochemicals, corrosion inhibitors, and the synthesis of advanced materials like organic conductors and semiconductors. nih.govmdpi.com The structural and functional versatility of heterocycles makes them indispensable tools for developing new therapeutic agents and functional materials. mdpi.com

Historical Development and Evolution of Oxazole-Containing Chemical Entities

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. thepharmajournal.com The history of oxazole chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century. wikipedia.org The parent compound, oxazole, was first synthesized in 1947. chemmethod.comchemmethod.com

Early synthetic methods laid the groundwork for accessing this important chemical scaffold. Key historical developments in oxazole synthesis include:

The Robinson-Gabriel Synthesis: A classic route involving the dehydration of 2-acylaminoketones. thepharmajournal.com

The Fisher Oxazole Synthesis: This method utilizes the condensation of cyanohydrins and aldehydes. thepharmajournal.com

The van Leusen Reaction: Developed in 1972, this reaction uses tosylmethylisocyanide (TosMIC) and aldehydes to form the oxazole ring and has become a widely used strategy for preparing these compounds. organic-chemistry.org

The evolution of these and other synthetic methodologies has expanded the ability of chemists to create a wide array of substituted oxazole derivatives, allowing for the fine-tuning of their properties for various applications. organic-chemistry.org

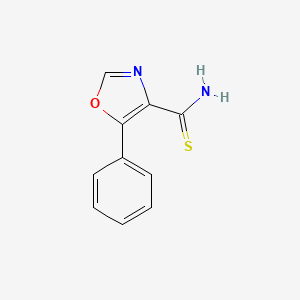

Structural Elucidation and Precise Nomenclature of 5-Phenyl-1,3-oxazole-4-carbothioamide

The name this compound precisely describes the molecular architecture of the compound. A systematic breakdown of the IUPAC name reveals its constituent parts:

1,3-Oxazole: This is the core of the molecule, a five-membered aromatic ring with an oxygen atom at position 1 and a nitrogen atom at position 3. thepharmajournal.com

5-Phenyl: A phenyl group (C₆H₅) is attached to the carbon atom at position 5 of the oxazole ring.

4-Carbothioamide: A carbothioamide group (-C(=S)NH₂), also known as a thioamide, is attached to the carbon atom at position 4 of the oxazole ring.

This specific arrangement of a phenyl group and a carbothioamide group on the oxazole scaffold defines the compound's identity and influences its chemical properties. While experimental data for this specific molecule are not widely published, its fundamental properties can be predicted based on its structure.

Table 1: Predicted Properties of this compound This interactive table provides the calculated molecular formula and weight for the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂OS |

Overview of Research Trajectories and Objectives for this compound

While direct research on this compound is limited in publicly available literature, the research objectives for this compound can be inferred from the extensive studies on its core structural motifs: the oxazole ring and the carbothioamide group.

The oxazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. chemmethod.comchemmethod.com Research on oxazole-containing compounds frequently targets the discovery of new agents with potential therapeutic applications, including:

Antibacterial and antifungal activity africanjournalofbiomedicalresearch.comscholarsresearchlibrary.com

Anti-inflammatory properties thepharmajournal.comscholarsresearchlibrary.com

Anticancer and antiproliferative effects thepharmajournal.comcnr.it

Antidiabetic activity thepharmajournal.com

Antitubercular activity chemmethod.com

Similarly, the carbothioamide (thioamide) moiety is a significant functional group in medicinal chemistry. Compounds incorporating this group, such as thiosemicarbazides, have been investigated for their potent biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.gov The sulfur atom in the thioamide group can be crucial for interactions with biological targets.

Given the established biological relevance of both the oxazole scaffold and the carbothioamide group, a primary research trajectory for this compound would involve its chemical synthesis followed by comprehensive biological screening. Key objectives would include evaluating its efficacy in assays for antimicrobial, anticancer, and anti-inflammatory activities to determine if the combination of these two pharmacophoric units results in a molecule with novel or enhanced therapeutic potential. africanjournalofbiomedicalresearch.comnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Phenyl-1,3-oxazole-4-carboxylic acid |

| 2-acylaminoketones |

| Aldehyde |

| Cyanohydrin |

| Nitrogen |

| Oxygen |

| Oxazole |

| Sulfur |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(14)8-9(13-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPLTLMVTDUQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenyl 1,3 Oxazole 4 Carbothioamide and Its Advanced Analogues

Strategies for 1,3-Oxazole Ring Formation in the Synthesis of 5-Phenyl-1,3-oxazole-4-carbothioamide

The construction of the 1,3-oxazole ring is a pivotal step in the synthesis of the target compound. Various methods have been developed for the formation of this heterocyclic system, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization Reactions for Oxazole (B20620) Moiety Construction

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including oxazoles. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an α-acylamino ketone. While a classic method, modern variations have improved yields and conditions. For the synthesis of a precursor to this compound, this would typically involve an appropriately substituted α-acylamino ketone that can be cyclized to form the 5-phenyl-oxazole core with a suitable functional group at the 4-position for later conversion.

Another significant cyclization approach is the reaction of α-haloketones with primary amides. This method offers a direct route to the oxazole ring. Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride are often employed to facilitate the cyclization.

Condensation Reaction Pathways Employing Precursors

Condensation reactions provide a versatile pathway to the oxazole nucleus. The Erlenmeyer-Plöchl reaction, a condensation reaction between an N-acylglycine (like hippuric acid) and an aldehyde in the presence of acetic anhydride, leads to the formation of an azlactone (an oxazolone (B7731731) derivative). This intermediate can be further manipulated to yield the desired substituted oxazole.

A more direct condensation approach involves the reaction of α-hydroxy amino ketones with aldehydes. In this pathway, the C2-atom of the resulting oxazole is derived from the aldehyde. For the target molecule, this would necessitate a specific α-hydroxy amino ketone precursor that would lead to the 5-phenyl substitution pattern.

Oxidative Annulation and Related Electrophilic Activation Approaches

Modern synthetic methods often employ oxidative annulation, which involves the formation of the heterocyclic ring through an oxidative process. Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes is an efficient method for synthesizing trisubstituted oxazoles. researchgate.net This approach utilizes molecular oxygen as a green oxidant. chemsynthesis.com For instance, a copper-mediated aerobic oxidative annulation of ketones and amines can produce 2,4,5-trisubstituted oxazoles. nih.gov This reaction is notable for the functionalization of one sp² and two sp³ carbons and the formation of C-O and C-N bonds. nih.gov

Another strategy involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular cyclization of enamides, leading to the formation of the oxazole ring through an oxidative carbon-oxygen bond formation. researchgate.net

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of oxazoles. One such method involves the palladium-catalyzed reaction of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. researchgate.net This reaction is believed to proceed through a coupling step followed by an in situ cyclization. researchgate.net

A novel and efficient method for synthesizing highly substituted oxazoles from simple amides and ketones utilizes a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This process involves sequential C-N and C-O bond formations in a single step. organic-chemistry.org Furthermore, a palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles from propargyl esters and benzylamines, where water serves as the oxygen atom source. beilstein-journals.orgchemsynthesis.comchemmethod.com

| Catalyst System | Starting Materials | Key Features | Reference |

| Pd(OAc)₂ / CuBr₂ | Amides and Ketones | sp² C-H activation, sequential C-N/C-O bond formation | organic-chemistry.org |

| Pd-catalyst / Cu-mediator | Propargyl esters and Benzylamines | Cascade oxidative cyclization, regioselective | beilstein-journals.orgchemsynthesis.comchemmethod.com |

| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides and Aryl iodides | In situ cyclization following coupling | researchgate.net |

Van Leusen's Reaction and its Application in Oxazole Synthesis

The Van Leusen reaction is a highly efficient method for the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. thieme-connect.comtandfonline.comchemicalbook.com This reaction is particularly useful for preparing 5-substituted oxazoles. tandfonline.comnih.gov The reaction proceeds through the deprotonation of TosMIC, which then adds to the aldehyde. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. chemicalbook.com

For the synthesis of a precursor to this compound, the Van Leusen reaction could be adapted. An improved one-pot Van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields. organic-chemistry.org This suggests a pathway where benzaldehyde (B42025) and a suitable electrophile could be used to construct the 5-phenyl-1,3-oxazole ring with a functional group at the 4-position, such as a nitrile or an ester, which can then be converted to the carbothioamide.

| Reactants | Reagent | Product Type | Key Advantage | Reference |

| Aldehydes | TosMIC | 5-substituted oxazoles | High efficiency, mild conditions | thieme-connect.comtandfonline.comchemicalbook.com |

| Aldehydes, Aliphatic halides | TosMIC in ionic liquid | 4,5-disubstituted oxazoles | One-pot synthesis, high yields | organic-chemistry.org |

Approaches for Introducing the Carbothioamide Functional Group at Position 4

Once the 5-phenyl-1,3-oxazole ring with a suitable precursor at the 4-position is synthesized, the next crucial step is the introduction of the carbothioamide functional group. The two most common precursors for this transformation are a carboxamide or a nitrile.

A primary route involves the synthesis of 5-phenyl-1,3-oxazole-4-carboxamide (B6336130), which can then be subjected to a thionation reaction. Common thiating reagents for the conversion of amides to thioamides include Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀). beilstein-journals.orgtandfonline.com These reagents are effective for a wide range of amides, including those on heterocyclic systems. beilstein-journals.org A newer method involves a two-step process of chlorination of the amide with a reagent like phosphorus oxychloride, followed by reaction with a dithiocarbamate (B8719985) salt. beilstein-journals.org

Alternatively, the carbothioamide can be prepared from 5-phenyl-1,3-oxazole-4-carbonitrile. The conversion of nitriles to primary thioamides can be achieved through various methods. One common approach is the reaction with hydrogen sulfide, often catalyzed by a base such as an anion-exchange resin or a combination of a secondary amine and a polar aprotic solvent. thieme-connect.comtandfonline.com Other reagents that facilitate this transformation include thiolacetic acid, which can convert nitriles to thioamides smoothly, and phosphorus pentasulfide. organic-chemistry.org

| Precursor Functional Group | Thionation/Thiolysis Reagent | Reaction Conditions | Reference |

| Carboxamide | Lawesson's Reagent | Typically refluxing in a dry solvent like toluene (B28343) or xylene | beilstein-journals.orgtandfonline.com |

| Carboxamide | Phosphorus Pentasulfide (P₄S₁₀) | Refluxing in a dry solvent such as pyridine | beilstein-journals.org |

| Carboxamide | POCl₃ then N-cyclohexyl dithiocarbamate cyclohexylammonium salt | Two-step process, mild conditions for the second step | beilstein-journals.org |

| Nitrile | Hydrogen Sulfide (H₂S) | Base-catalyzed (e.g., anion-exchange resin) | thieme-connect.comtandfonline.com |

| Nitrile | Thiolacetic Acid | Can be acid-catalyzed (e.g., BF₃·OEt₂) | organic-chemistry.org |

| Nitrile | Phosphorus Pentasulfide (P₄S₁₀) | High yields for a variety of nitriles |

Reactions Involving Thiosemicarbazides and Related Thio-reagents

The use of thiosemicarbazide (B42300) and its derivatives is a common strategy for the synthesis of various sulfur and nitrogen-containing heterocycles. While a direct, one-pot synthesis of this compound from simple precursors using thiosemicarbazide is not prominently documented, analogous reactions suggest plausible pathways. Typically, thiosemicarbazides react with α-haloketones or similar bifunctional compounds to form thiazoles or thiadiazines.

For the synthesis of the target oxazole, a hypothetical route could involve the reaction of a suitably substituted precursor, such as an α-acylamino ketone, with a reagent that can provide the thioamide carbon. For instance, the condensation of an appropriate phenyl-substituted α-amino ketone derivative with a reagent like thiophosgene, followed by cyclization, could potentially form the desired structure. However, the more common application of thiosemicarbazide involves its condensation with aldehydes or ketones to form thiosemicarbazones, which are then cyclized to form different heterocyclic systems like thiazolidinones or thiadiazoles. chemmethod.comirjmets.com

The general utility of thiosemicarbazides in forming a variety of heterocyclic rings, including pyrazoles, triazoles, and oxadiazoles (B1248032), underscores their versatility as synthons in organic synthesis. researchgate.net The reaction of acid hydrazides with isothiocyanates is a frequently used method to generate 1,4-disubstituted thiosemicarbazides, which serve as key intermediates for 1,3,4-thiadiazole (B1197879) derivatives. nih.gov This highlights a modular approach where the core heterocyclic structure is built around the thiosemicarbazide backbone.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic aldehyde, Thiosemicarbazide | Ethanol (B145695), Glacial Acetic Acid, Reflux | Thiosemicarbazone | irjmets.com |

| Thiosemicarbazone, Chloroacetic acid | Anhydrous Sodium Acetate (B1210297), Acetic Acid, Reflux | Thiazolidin-4-one | chemmethod.com |

| Acid hydrazide, Phenyl isothiocyanate | Benzene, Reflux; then NaOH, Reflux | 1,2,4-Triazole-3-thiol | nih.gov |

| Carbohydrazides, Aryl isothiocyanates | Pyridine, NaOH, or KOH | 1,4-Disubstituted thiosemicarbazide | researchgate.net |

Transformation of Carboxamide Precursors via Thionation

A highly effective and widely used method for the synthesis of thioamides is the thionation of their corresponding carboxamide precursors. Lawesson's reagent (LR) is the most prominent reagent for this transformation, known for its mild conditions and versatility. beilstein-journals.orgnih.gov This method is directly applicable to the synthesis of this compound from its carboxamide analogue, 5-Phenyl-1,3-oxazole-4-carboxamide.

The reaction involves heating the carboxamide with Lawesson's reagent in an inert solvent such as toluene or tetrahydrofuran (B95107) (THF). The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct. nih.gov The reaction rate is generally faster for amides compared to esters, making this a chemoselective option in multifunctional molecules. nih.gov

Research on the synthesis of related thiazole-4-carboxamides has demonstrated the efficacy of this approach. Functionalized enamides, derived from the ring-opening of oxazolones, undergo chemoselective thionation and cyclization in the presence of Lawesson's reagent to yield substituted thiazoles. researchgate.net This precedent strongly supports the feasibility of converting a pre-formed 5-phenyl-1,3-oxazole-4-carboxamide into the target carbothioamide. The workup procedure for reactions involving Lawesson's reagent has been optimized to facilitate purification by decomposing the phosphorus-containing byproducts with alcohols like ethanol or ethylene (B1197577) glycol. beilstein-journals.org

| Substrate | Thionating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Generic Amide (R-CONH2) | Lawesson's Reagent | Toluene, Reflux | Generic Thioamide (R-CSNH2) | beilstein-journals.org |

| Functionalized Enamide-N-(alkyl)amide | Lawesson's Reagent | THF, Reflux, 10-12 h | 2-Phenyl-5-(het)arylthiazole-4-(N-alkyl)carboxamide | researchgate.net |

| N2,N6-di(n-butyl)pyridine-2,6-dicarboxamide | Lawesson's Reagent | Toluene, Reflux | N2,N6-di(n-butyl)pyridine-2,6-bis(carbothioamide) | beilstein-journals.org |

Direct Carbothioamidation Strategies

Direct carbothioamidation involves the introduction of the carbothioamide group onto the pre-formed oxazole ring in a single conceptual step. This approach typically relies on the metalation of the heterocyclic core, followed by quenching with an appropriate electrophile. For 5-phenyl-1,3-oxazole, deprotonation is known to occur preferentially at the C2 position. wikipedia.org To achieve functionalization at the C4 position, a directing group or a halogen-metal exchange strategy would likely be necessary.

A plausible, though not explicitly documented, strategy would involve the synthesis of 4-bromo-5-phenyl-1,3-oxazole. This intermediate could then undergo a lithium-halogen exchange, for example, using n-butyllithium at low temperatures, to generate the 4-lithio-5-phenyl-1,3-oxazole species. This highly reactive organolithium intermediate could then be trapped with a thiocarbamoyl electrophile, such as a thiocarbamoyl chloride or an isothiocyanate, to yield the target carbothioamide.

While direct C-H functionalization methods for oxazoles have been developed, they typically target the C2 or C5 positions for arylation and other coupling reactions. organic-chemistry.orgnih.gov Achieving selective C4 functionalization often requires the presence of a carboxylic acid or ester group at that position, which can then be transformed, as seen in the multi-step sequences. nih.gov Therefore, a truly "direct" carbothioamidation of the C4-H bond remains a significant synthetic challenge.

Multi-Step Synthetic Sequences for this compound

Given the challenges of direct synthesis, multi-step sequences are the most practical approach for preparing this compound. A logical and well-precedented route involves the initial construction of a 5-phenyl-1,3-oxazole-4-carboxamide precursor, followed by a thionation reaction as described in section 2.2.2.

The synthesis of the carboxamide precursor can begin from ethyl 5-phenyl-1,3-oxazole-4-carboxylate. chemsynthesis.com This ester can be synthesized through various established methods for oxazole formation. The ester is then converted to the corresponding carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid, typically via saponification with a base like sodium hydroxide (B78521) in an alcoholic solvent. chemicalbook.com

The resulting carboxylic acid can then be converted to the primary amide. This is a standard transformation in organic chemistry, often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849). Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an ammonia source. Once the 5-phenyl-1,3-oxazole-4-carboxamide is obtained, the final step is the thionation using Lawesson's reagent to yield the target this compound. This multi-step approach is modular and allows for the synthesis of various analogues by modifying the starting materials.

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry and atom economy are increasingly important in designing synthetic routes. ijpsonline.comijpsonline.com Atom economy, in particular, focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. organic-chemistry.orgekb.eg

When evaluating the synthetic methodologies for this compound, the multi-step sequence involving thionation has a moderate atom economy. The formation of the oxazole ring often involves condensation reactions that release water as a byproduct. The conversion of the carboxylic acid to the amide via an acid chloride generates stoichiometric waste. The final thionation step using Lawesson's reagent is inherently atom-inefficient, as a large portion of the reagent's mass is converted into a phosphorus-based byproduct.

More sustainable and atom-economical approaches could involve cascade or one-pot reactions where multiple bonds are formed in a single operation, minimizing intermediate workup and purification steps. organic-chemistry.orgnih.gov For instance, developing a catalytic, multi-component reaction where precursors for the phenyl group, the oxazole core, and the carbothioamide moiety assemble in one pot would be a significant advancement. Electrochemical methods, which can avoid the use of stoichiometric oxidants or reagents, represent another avenue for greener synthesis of oxazoles. rsc.orgrsc.org While specific sustainable routes for the target molecule are not yet established, the application of green chemistry principles such as using ultrasound irradiation, microwave assistance, or employing eco-friendly solvents like water or ionic liquids could significantly reduce the environmental impact of its synthesis. ijpsonline.commdpi.com

Spectroscopic and Structural Characterization of 5 Phenyl 1,3 Oxazole 4 Carbothioamide and Its Derivatives

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of an oxazole (B20620) derivative typically shows characteristic absorption bands corresponding to various bond vibrations. For the parent oxazole ring, key absorbances are observed for ring stretching at approximately 1537 cm⁻¹, 1498 cm⁻¹, and 1326 cm⁻¹. thepharmajournal.com Other significant peaks include those for C-H in-plane deformation (around 1257 cm⁻¹), ring breathing (1143 cm⁻¹ and 1080 cm⁻¹), and another band at 1045 cm⁻¹. thepharmajournal.com

In derivatives of 5-Phenyl-1,3-oxazole-4-carbothioamide, the presence of the carbothioamide group introduces additional characteristic vibrations. The C=S stretching vibration is a key marker for the thioamide group. For instance, in a related 1,3-oxazole derivative containing a thiourea (B124793) moiety, a band for the C=S group appears at 1091 cm⁻¹. chemmethod.com The N-H stretching vibrations of the primary thioamide (-CSNH₂) typically appear as two bands in the region of 3400-3100 cm⁻¹. For example, in a similar heterocyclic compound, 5-(5-Phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, N-H stretching bands are observed at 3413, 3278, and 3147 cm⁻¹. nih.gov The presence of the phenyl group is confirmed by C-H aromatic stretching vibrations, which are generally found above 3000 cm⁻¹.

Interactive Table: Representative FTIR Data for Oxazole and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Thioamide) | Stretching | 3413, 3278, 3147 | nih.gov |

| C-H (Aromatic) | Stretching | > 3000 | sapub.org |

| C=O (Amide) | Stretching | 1685 | sapub.org |

| C=N (Oxazole Ring) | Stretching | ~1615 | nih.gov |

| C=C (Aromatic Ring) | Stretching | ~1592, 1575 | nih.gov |

| C-N | Stretching | 1471 | researchgate.net |

| C=S (Thioamide) | Stretching | 1291 | sapub.org |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For heterocyclic compounds like 2-ethylpyridine-4-carbothioamide, both FTIR and Fourier transform Raman spectra have been used for a detailed vibrational analysis. nih.gov The interpretation of the Raman spectrum of this compound would involve identifying the characteristic bands for the oxazole and phenyl rings, as well as the carbothioamide group. The symmetric stretching of the C=S bond, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the breathing modes of the aromatic and heterocyclic rings are typically prominent in Raman spectra. A complete vibrational analysis often involves computational methods, such as Density Functional Theory (DFT), to calculate theoretical vibrational frequencies, which are then compared with the experimental data to make definitive assignments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular structure can be constructed.

The ¹H-NMR spectrum of this compound and its derivatives provides valuable information about the electronic environment of the protons. The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.00 and 8.00 ppm. thepharmajournal.com The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring. For instance, in 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the aromatic protons appear as a multiplet between δ 7.51 and 7.58 ppm and another multiplet between δ 7.92 and 7.98 ppm. nih.gov

The protons of the thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent C=S group and nitrogen atom. In a related pyrazole (B372694) carbothioamide, the NH₂ protons of the thioamide group were observed at δ 9.57 ppm. chemmethod.com The proton attached to the oxazole ring, if present, would also have a characteristic chemical shift.

Interactive Table: Representative ¹H-NMR Data for 5-Phenyl-1,3-oxazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Phenyl) | 7.46 - 8.05 | Multiplet | biointerfaceresearch.com |

| Thioamide (NH₂) | ~9.57 | Broad Singlet | chemmethod.com |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the oxazole ring have characteristic chemical shifts. For the parent oxazole, the C2, C4, and C5 carbons appear at specific resonances. thepharmajournal.com In a substituted 1,2-oxazole, the C3, C4, and C5 carbons were observed at δ 150.2, 108.3, and 179.5 ppm, respectively. beilstein-journals.org

The phenyl group carbons will show signals in the aromatic region (approximately δ 125-135 ppm), with the ipso-carbon (the carbon attached to the oxazole ring) having a distinct chemical shift. biointerfaceresearch.com The carbon of the carbothioamide group (C=S) is highly deshielded and is expected to appear at a significantly downfield chemical shift, often in the range of δ 160-180 ppm. In a related pyrazole carbothioamide, the C=S carbon was observed in this region. nanobioletters.com

Interactive Table: Representative ¹³C-NMR Data for 5-Phenyl-1,3-oxazole and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S (Thioamide) | 160 - 180 | nanobioletters.com |

| C5 (Oxazole Ring) | ~151.8 | biointerfaceresearch.com |

| C4 (Oxazole Ring) | ~136.7 | biointerfaceresearch.com |

| C2 (Oxazole Ring) | ~160.9 | biointerfaceresearch.com |

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the phenyl ring and potentially any coupling between the NH₂ protons and other nearby protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the phenyl ring by correlating them to their attached protons.

By combining the information from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. wikipedia.org Various ionization methods are employed to generate ions from the molecule of interest, each providing unique insights into its chemical nature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₀H₈N₂OS), HRMS would be expected to provide a highly accurate mass measurement of the protonated molecular ion [M+H]⁺, confirming its elemental formula and distinguishing it from any potential isobaric impurities.

Table 1: Illustrative HRMS Data for this compound

| Ion Formula | Calculated m/z | Found m/z |

| [C₁₀H₉N₂OS]⁺ | 205.0430 | 205.043x |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. rsc.org It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. rsc.orgresearchgate.net For this compound, ESI-MS would be ideal for confirming the molecular weight.

When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the parent [M+H]⁺ ion can be used to elicit structural information. nih.gov The fragmentation pathways for related heterocyclic systems often involve the cleavage of the most labile bonds and the loss of stable neutral molecules. nih.gov For the target compound, characteristic fragmentation would likely involve cleavages around the carbothioamide group and the oxazole ring.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. mdpi.com While mass spectrometric studies on oxazole derivatives are noted to be relatively scarce, analysis of related structures provides a basis for predicting fragmentation pathways. clockss.orgulisboa.pt The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. wikipedia.orgarkat-usa.org

The fragmentation of this compound under EI conditions would be expected to proceed through several key pathways. Initial fragmentation often involves the cleavage of bonds alpha to the heteroatoms or the aromatic ring. libretexts.orgnih.gov The major fragmentation pathways for heterocyclic compounds can be influenced by the nature of substituents. arkat-usa.orgresearchgate.netresearchgate.net

Key fragmentation pathways may include:

Loss of a sulfhydryl radical (•SH) from the thioamide group.

Cleavage of the C-C bond between the oxazole ring and the carbothioamide group, leading to the formation of a stable 5-phenyl-1,3-oxazole cation.

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, a common fragment for phenyl-carbonyl containing systems, which would arise from the cleavage of the oxazole ring.

Loss of thiocyanic acid (HSCN) or related neutral species from the carbothioamide moiety. researchgate.net

Fragmentation of the phenyl ring , leading to characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z 77.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 204 | [M]⁺• (Molecular Ion) | - |

| 171 | [M - SH]⁺ | •SH |

| 145 | [C₉H₇N₂O]⁺ | •CSNH₂ |

| 105 | [C₆H₅CO]⁺ | C₃H₂N₂S |

| 77 | [C₆H₅]⁺ | C₄H₃N₂OS |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. elte.hu The wavelengths of absorption and the intensity (molar absorptivity) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds, known as chromophores. cutm.ac.in

The structure of this compound contains a conjugated system extending across the phenyl ring, the oxazole ring, and the carbothioamide group. This extensive conjugation is expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions observed in such systems are π → π* and n → π*. uzh.chpharmatutor.orgyoutube.com

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. cutm.ac.in For conjugated aromatic and heterocyclic systems, these transitions often occur in the 200-400 nm range.

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen, nitrogen, and sulfur atoms) to a π* antibonding orbital. pharmatutor.org These bands typically appear at longer wavelengths (lower energy) than the π → π* bands. cutm.ac.in

Based on analogous phenyl-oxazole and thioamide structures, strong absorption bands corresponding to π → π* transitions are anticipated, while weaker n → π* transitions may be observed as shoulders or at longer wavelengths.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | π (Phenyl, Oxazole) → π (Conjugated System) | 250 - 350 | High (ε > 10,000) |

| n → π | n (O, N, S) → π (Conjugated System) | 300 - 400 | Low (ε < 1,000) |

X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. researchgate.net

For this compound, an XRD study would elucidate key structural features. The oxazole ring is expected to be essentially planar. nih.gov A critical parameter would be the dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring, which dictates the degree of π-orbital overlap between the two rings. In similar structures, these dihedral angles can range from nearly coplanar to significantly twisted. nih.govnih.gov

The solid-state structure would also be stabilized by intermolecular interactions, most notably hydrogen bonding involving the N-H protons of the thioamide group and the sulfur atom or the oxazole nitrogen atom of an adjacent molecule (N-H···S or N-H···N). nih.govnih.gov These interactions often lead to the formation of specific supramolecular motifs, such as centrosymmetric dimers or extended chains. nih.govresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 4: Representative Bond Lengths from XRD Analysis of Related Heterocyclic Thioamides

| Bond | Typical Length (Å) |

| C=S (Thioamide) | 1.68 - 1.72 |

| C-N (Thioamide) | 1.32 - 1.39 |

| C-N (Oxazole) | 1.35 - 1.39 |

| C-O (Oxazole) | 1.36 - 1.38 |

| C=N (Oxazole) | 1.30 - 1.32 |

| C-C (Phenyl-Oxazole) | 1.46 - 1.49 |

Table 5: Representative Bond and Torsion Angles from XRD Analysis of Related Structures

| Angle Type | Atoms Involved | Typical Value (°) |

| Bond Angle | C-N-C (Thioamide) | 125 - 129 |

| Bond Angle | O-C-N (Oxazole Ring) | 105 - 110 |

| Torsion Angle | C(Phenyl)-C(Phenyl)-C(Oxazole)-N(Oxazole) | 15 - 35 |

| Torsion Angle | N(Oxazole)-C(Oxazole)-C(Thioamide)-N(Thioamide) | 0 - 20 or 160 - 180 |

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The three-dimensional architecture of this compound and its derivatives in the solid state is dictated by a complex interplay of intermolecular forces. X-ray crystallography studies on analogous compounds reveal that crystal packing is largely governed by hydrogen bonding and, in some cases, π-π stacking interactions. The carbothioamide group, with its N-H protons and sulfur atom, is a potent hydrogen bond donor and acceptor, respectively, playing a pivotal role in the formation of supramolecular assemblies.

In the crystal lattice, molecules are often linked into chains, sheets, or more complex three-dimensional networks through a variety of hydrogen bonds. The most prevalent of these are the N—H···N and N—H···S hydrogen bonds, where the amide protons of the carbothioamide group interact with the nitrogen atom of the oxazole ring or the sulfur atom of an adjacent molecule. Weaker C—H···O and C—H···N interactions, involving aromatic protons and the oxygen or nitrogen atoms of the oxazole ring, also contribute to the stability of the crystal packing. researchgate.net

For instance, in the crystal structure of the related compound, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, molecules are linked by N—H···N and C—H···N hydrogen bonds, forming distinct double layers. researchgate.net These layers are further interconnected by van der Waals forces to construct the full three-dimensional structure. researchgate.net A similar layered arrangement can be anticipated for this compound.

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules can also be a significant stabilizing force, leading to a more compact and ordered crystal structure. The planarity of the oxazole and phenyl rings facilitates this type of interaction. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking and van der Waals forces ultimately determines the final crystal packing arrangement. The specific nature and geometry of these intermolecular interactions can be influenced by the presence of different substituents on the phenyl ring or other parts of the molecule in its derivatives.

Interactive Data Table: Common Intermolecular Interactions in Phenyl-Oxazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| N—H···N | Amide (N-H) | Oxazole (N) | 2.9 - 3.2 | Formation of chains and layers |

| N—H···S | Amide (N-H) | Thioamide (S) | 3.2 - 3.6 | Dimer formation and network extension |

| C—H···O | Phenyl (C-H) | Oxazole (O) | 3.0 - 3.5 | Stabilization of primary networks |

| C—H···N | Phenyl (C-H) | Oxazole (N) | 3.1 - 3.6 | Contribution to layered structures |

| π-π stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Densification of crystal packing |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby providing experimental evidence for its empirical formula. For this compound, with the molecular formula C₁₀H₈N₂OS, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

The process involves the combustion of a small, precisely weighed sample of the purified compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. The amounts of these products are then used to calculate the percentage by mass of each element in the original sample. The sulfur content is typically determined by a separate analytical method.

The experimentally determined percentages are then compared with the theoretically calculated values. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the proposed empirical formula and is a crucial indicator of the sample's purity. For a related compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine (C₁₁H₈N₄OS), the calculated and found elemental analysis values showed a high degree of correlation, confirming its composition. ijpbs.com

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis for C₁₀H₈N₂OS

| Element | Theoretical (%) | Experimental (%) | Deviation (%) |

| Carbon (C) | 58.80 | [Hypothetical Value] | [Calculated Value] |

| Hydrogen (H) | 3.95 | [Hypothetical Value] | [Calculated Value] |

| Nitrogen (N) | 13.71 | [Hypothetical Value] | [Calculated Value] |

| Oxygen (O) | 7.83 | [Hypothetical Value] | [Calculated Value] |

| Sulfur (S) | 15.70 | [Hypothetical Value] | [Calculated Value] |

Note: Hypothetical experimental values are presented for illustrative purposes. Actual experimental data would be obtained from instrumental analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the assessment of purity and for the isolation of this compound and its derivatives from reaction mixtures. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique primarily used for monitoring the progress of a reaction and for the preliminary assessment of the purity of the final product. A small amount of the sample is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase. For oxazole derivatives, a common mobile phase consists of a mixture of n-hexane and ethyl acetate (B1210297) in varying ratios, such as 8:2. ijpbs.com The separated components are visualized as spots on the TLC plate, often under UV light. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment and can also be used for preparative scale isolation. In reverse-phase HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For the analysis of oxazole compounds, a mobile phase consisting of acetonitrile (B52724) and water is often employed. sielc.com The sample is injected into the HPLC system, and its components are separated based on their differential affinities for the stationary and mobile phases. The separated components are detected as they elute from the column, and the resulting chromatogram provides information about the number of components in the mixture and their relative amounts. The purity of the target compound can be determined by integrating the area of its corresponding peak in the chromatogram. This method is also scalable for the isolation and purification of the compound in larger quantities. sielc.com

Interactive Data Table: Chromatographic Conditions for the Analysis of Oxazole Derivatives

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |

| TLC | Silica Gel G | n-Hexane:Ethyl Acetate (e.g., 8:2) | UV Lamp (254 nm) | Reaction monitoring, Purity check |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water | UV Detector | Purity assessment, Quantitative analysis, Isolation |

Computational and Theoretical Investigations of 5 Phenyl 1,3 Oxazole 4 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.com A typical DFT study on 5-Phenyl-1,3-oxazole-4-carbothioamide would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Calculations are often performed using specific functionals, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. irjweb.com Once the geometry is optimized, various electronic properties, including total energy, dipole moment, and the distribution of electronic charge, can be calculated to describe the molecule's fundamental electronic character.

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other methods could be employed. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental parameters, offering high accuracy at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio approaches. The choice of method depends on the desired accuracy and the size of the molecular system.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to predict the chemical reactivity and electronic behavior of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. irjweb.com The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

For a molecule like this compound, an FMO analysis would provide the energies of these orbitals and a map of their spatial distribution, highlighting which parts of the molecule are involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (ΔE) (eV) | Data not available |

No specific research data is available for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. irjweb.com Green areas represent neutral potential. An MEP analysis of this compound would identify the reactive sites, likely showing negative potential around the electronegative oxygen, nitrogen, and sulfur atoms, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation (the stabilizing interaction between filled and empty orbitals) and charge transfer between different parts of the molecule. An NBO study would elucidate the nature of the chemical bonds and the extent of electron delocalization within the phenyl and oxazole (B20620) rings and the carbothioamide group of the target compound.

Global and Local Reactivity Indices

Density Functional Theory (DFT) is a powerful tool for elucidating the reactivity of molecular systems through the calculation of global and local reactivity indices. These descriptors offer insights into the chemical behavior and reaction mechanisms of compounds. For this compound, these indices would be calculated to predict its electrophilic and nucleophilic character.

Global Reactivity Indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global indices include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Interactive Data Table: Representative Global Reactivity Indices for a Phenyl-Oxazole Derivative

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

| Global Softness | S | 1 / η | 0.43 |

| Electrophilicity Index | ω | μ2 / 2η | 3.66 |

Note: These values are illustrative and based on typical DFT calculations for analogous phenyl-oxazole systems.

Local Reactivity Indices , such as Fukui functions (f(r)), are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the nitrogen and sulfur atoms of the carbothioamide group are the primary sites for electrophilic attack, while certain carbon atoms in the phenyl and oxazole rings would be more susceptible to nucleophilic attack.

Theoretical Spectroscopic Property Predictions

Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT calculations, typically with the B3LYP functional and a suitable basis set. The calculated vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, providing a good correlation with experimental data.

The simulated spectra would exhibit characteristic vibrational modes for the phenyl, oxazole, and carbothioamide functional groups. Key expected vibrational frequencies include:

N-H stretching: Around 3400-3200 cm-1 from the carbothioamide group.

C-H aromatic stretching: Around 3100-3000 cm-1 from the phenyl ring.

C=N stretching: In the 1650-1550 cm-1 region for the oxazole ring.

C=S stretching (Thioamide I band): Typically in the 1570-1395 cm-1 range.

C-N stretching (Thioamide II band): Usually observed between 1420-1260 cm-1.

Ring vibrations: Characteristic modes for the oxazole and phenyl rings.

Interactive Data Table: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| N-H stretch | 3350 |

| Aromatic C-H stretch | 3080 |

| C=N stretch (oxazole) | 1620 |

| C=S stretch | 1450 |

| C-N stretch | 1350 |

| Phenyl ring in-plane bend | 1050 |

| Oxazole ring breathing | 980 |

Note: These are representative values based on DFT calculations of similar heterocyclic carbothioamides.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts (¹H and ¹³C). Theoretical calculations for this compound would provide valuable information for the structural elucidation of the compound.

¹H NMR: The protons on the phenyl ring would be expected to appear in the aromatic region (δ 7.0-8.5 ppm). The N-H protons of the carbothioamide group would likely be observed at a downfield chemical shift.

¹³C NMR: The carbon atoms of the phenyl ring would resonate in the δ 120-140 ppm range. The carbon atoms of the oxazole ring and the carbothioamide carbon (C=S) would have distinct chemical shifts, with the latter being significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S (carbothioamide) | 185.0 |

| C5 (oxazole) | 160.0 |

| C4 (oxazole) | 130.0 |

| C2 (oxazole) | 150.0 |

| Phenyl C (ipso) | 135.0 |

| Phenyl C (ortho, meta, para) | 125.0-130.0 |

Note: These are estimated values based on GIAO calculations for analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f).

The electronic transitions are typically characterized by the promotion of an electron from occupied molecular orbitals (like HOMO) to unoccupied molecular orbitals (like LUMO). The calculations would likely reveal π → π* and n → π* transitions associated with the conjugated system of the phenyl and oxazole rings, as well as the carbothioamide group.

Interactive Data Table: Predicted Electronic Transitions for a Phenyl-Oxazole Derivative (Illustrative)

| Transition | λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 0.45 |

| S0 → S2 | 280 | 0.20 |

| S0 → S3 | 250 | 0.15 |

Note: These values are representative of TD-DFT calculations on similar aromatic heterocyclic systems.

Conformational Analysis and Tautomerism Studiesresearchgate.netnih.gov

Computational methods are crucial for exploring the conformational landscape and potential tautomerism of this compound.

Conformational Analysis: The molecule's flexibility primarily arises from the rotation around the single bonds connecting the phenyl ring to the oxazole ring and the carbothioamide group to the oxazole ring. A potential energy surface scan would reveal the most stable conformers and the energy barriers between them. It is expected that the planar or near-planar conformations, which allow for maximum π-conjugation, would be the most stable.

Tautomerism: The carbothioamide group can exist in thione (-C(=S)-NH₂) and thiol (-C(-SH)=NH) tautomeric forms. DFT calculations can determine the relative energies of these tautomers in both the gas phase and in different solvents. For similar compounds, the thione form is generally found to be more stable.

Intermolecular Interactions and Crystal Lattice Energy Calculationsresearchgate.net

The study of intermolecular interactions is essential for understanding the crystal packing and solid-state properties of this compound.

Intermolecular Interactions: The molecule possesses several functional groups capable of forming various intermolecular interactions, including:

N-H···S and N-H···N hydrogen bonds: Involving the carbothioamide group.

C-H···O and C-H···π interactions: Involving the phenyl and oxazole rings.

π-π stacking: Between the aromatic rings.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice.

Crystal Lattice Energy: The strength of the intermolecular interactions determines the crystal lattice energy, which is a measure of the stability of the crystal structure. Computational methods, such as the Pixel method, can be used to calculate the lattice energy by summing the interaction energies between a central molecule and its neighbors. These calculations would provide a quantitative understanding of the forces governing the crystal packing of this compound.

Prediction of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies on the nonlinear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO properties of organic molecules, including related heterocyclic compounds like oxadiazoles (B1248032) and other oxazole derivatives, no published research detailing such investigations for this compound could be located.

Therefore, data on its calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀), which are crucial for evaluating its potential as an NLO material, are not available in the public domain. The generation of detailed research findings and data tables on the NLO properties for this specific compound is not possible without dedicated computational studies.

Synthesis and Characterization of Advanced Oxazole and Carbothioamide Containing Heterocyclic Systems

Design Principles for Novel 5-Phenyl-1,3-oxazole-4-carbothioamide Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry, focusing on structure-activity relationship (SAR) studies to optimize biological activity. The core scaffold, consisting of a phenyl ring, an oxazole (B20620) ring, and a carbothioamide group, offers multiple points for chemical modification. While direct SAR studies on the this compound scaffold are limited in publicly available literature, design principles can be extrapolated from studies on closely related 2-phenyl-oxazole-4-carboxamide and 5-phenyl-oxazolone-carboxamide analogues. nih.govsci-hub.st

Key design strategies involve:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring at the 5-position of the oxazole is a critical determinant of activity. researchgate.net Introducing various substituents—electron-donating or electron-withdrawing groups—at the ortho, meta, or para positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, in a series of 2-oxo-5-phenyl-oxazole-3-carboxamides, the insertion of a chlorine atom at the para position of the phenyl ring was well-tolerated and resulted in compounds with potent activity. nih.gov

Alterations to the Carbothioamide Linker: The carbothioamide group is a key functional moiety. The replacement of the sulfur atom with oxygen (to form a carboxamide) is a common bioisosteric modification that can alter hydrogen bonding capabilities, polarity, and metabolic stability. Furthermore, substitution on the nitrogen atom of the carbothioamide allows for the introduction of diverse functionalities, including cyclic amines. SAR studies on 2-phenyl-oxazole-4-carboxamides revealed a strong preference for 6- and 7-membered cyclic amides at this position, with a 3,3-difluoropiperidine (B1349930) substitution proving to be particularly effective. sci-hub.st

Scaffold Hopping and Ring Equivalents: Another design principle involves replacing parts of the core structure with other chemical groups that have similar spatial arrangements or electronic properties. For example, the 5-phenyl-oxazole core could be replaced with a 2-phenyl-oxazole or a 4-phenyl-oxazole system to explore different spatial orientations of the phenyl group relative to the reactive carboxamide or carbothioamide moiety. nih.govsci-hub.st Studies comparing 2,4-diphenyl-1,3-oxazolines and 2,5-diphenyl-1,3-oxazolines suggest that the spatial extension direction of the substituents significantly impacts the ability to bind to biological targets. mdpi.com

These principles guide the rational design of new analogues by systematically modifying the parent structure to enhance its interaction with biological targets.

Development of Hybrid Scaffolds Incorporating Oxazole and Carbothioamide Units

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to produce a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold serves as a versatile building block for the development of such hybrid systems.

Oxazole-Pyrazole Derivatives and Bioconjugates

The combination of oxazole and pyrazole (B372694) rings into a single molecular framework is a subject of significant interest. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a broad spectrum of biological activities. nih.govdoaj.org Specifically, pyrazoline-1-carbothioamide derivatives have been designed and synthesized as potential anticancer agents. nih.gov

The synthesis of these hybrid structures can be approached through several routes. A common method for pyrazole synthesis involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. ijpsr.comresearchgate.net To create a pyrazole-carbothioamide, thiosemicarbazide (B42300) is often used as the hydrazine component. nih.gov

A synthetic strategy for an oxazole-pyrazole hybrid could involve:

Synthesis of a chalcone (B49325) bearing a 5-phenyl-1,3-oxazole moiety.

Cyclocondensation of the oxazole-containing chalcone with thiosemicarbazide to yield the target 5-phenyl-1,3-oxazole-linked pyrazoline-1-carbothioamide.

The table below summarizes findings for representative pyrazoline carbothioamide analogues, highlighting their structural features.

| Compound Class | Key Structural Features | Synthetic Precursors | Reference |

|---|---|---|---|

| Pyrazoline-1-carbothioamide | Five-membered dihydropyrazole ring with an N-linked carbothioamide group. | Chalcones and thiosemicarbazide. | nih.gov |

| Substituted Pyrazoles | Pyrazole ring formed via iodine-catalyzed reaction of aldehyde hydrazones. | Aldehyde hydrazones and electron-deficient olefins. | nih.gov |

| Pyrazole Derivatives | Formed from cyclization of α,β-unsaturated ketones using Vilsmeier reagent. | α,β-unsaturated ketones, DMF, POCl₃. | ijpsr.com |

Oxazole-Thiazole Frameworks

The synthesis of these frameworks often involves multi-step reactions where one heterocycle is constructed upon a precursor already containing the other. A widely used method for thiazole (B1198619) ring formation is the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides. vulcanchem.com For the oxazole core, the van Leusen oxazole synthesis, which reacts aldehydes with TosMIC (tosylmethyl isocyanide), is a common approach. nih.govmdpi.com

The following table presents examples of synthetic routes used to create oxazole and thiazole derivatives.

| Compound Class | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Oxazole/Thiazole Derivatives | Condensation of an N-chloroacetylated aniline (B41778) intermediate with urea (B33335) or thiourea (B124793). | Anilines, chloroacetyl chloride, urea, thiourea. | humanjournals.com |

| 1,3-Thiazole Derivatives | Reaction of a cephalexin-derived ester with thiourea, followed by reaction with 4-phenyl phenacyl bromide. | Cephalexin, thiourea, 4-phenyl phenacyl bromide. | chemmethod.com |

| Thiazole-substituted 1,3,4-Oxadiazoles | Reaction of thioamides with ethyl 4-chloro-3-oxobutanoate, followed by conversion to an acetohydrazide and cyclization. | Thioamides, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate, CS₂. | mdpi.com |

Oxazole-Oxadiazole and Oxazole-Thiadiazole Constructs

Oxadiazoles (B1248032) and thiadiazoles are five-membered heterocycles containing one oxygen or sulfur atom and two nitrogen atoms, respectively. They are important pharmacophores found in a wide range of therapeutic agents. nih.gov Hybrid molecules that incorporate an oxazole ring with an oxadiazole or thiadiazole ring are of significant interest. nih.gov

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings typically proceeds from acid hydrazide precursors. nih.gov

Oxadiazole synthesis: An acid hydrazide can be cyclized with reagents like formic acid followed by dehydration with phosphorus pentoxide. nih.gov

Thiadiazole synthesis: An acid hydrazide can be converted to a thiosemicarbazide intermediate, which is then cyclized, or it can be reacted directly with phosphorus pentasulfide. nih.gov

To generate an oxazole-oxadiazole or oxazole-thiadiazole hybrid, a 5-phenyl-1,3-oxazole-4-carbohydrazide would be a key intermediate. This precursor could be synthesized from the corresponding ester or carboxylic acid of the parent oxazole. Subsequent reaction of this hydrazide under appropriate conditions would yield the desired hybrid construct. For example, reacting the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (B78521) followed by acidification leads to an oxadiazole-thiol, which can be further functionalized. mdpi.com

The table below outlines synthetic strategies for these hybrid molecules.

| Target Heterocycle | Precursor | Key Reagents for Cyclization | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Formic acid, then P₂O₅ | nih.gov |

| 1,3,4-Thiadiazole | Acid Hydrazide | P₂S₅ | nih.gov |

| 5-Substituted-1,3,4-oxadiazole-2-thiol | Acid Hydrazide | CS₂, KOH | mdpi.com |

| Oxadiazole-Thiadiazole Hybrids | 1,2,4-oxadiazole and thiadiazole motifs | 4-substituted phenacyl bromides, 2-chloro-N-(substituted)acetamides | researchgate.net |

Oxazole-Triazole Conjugates

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are frequently incorporated into biologically active molecules. The conjugation of an oxazole scaffold with a triazole ring can be achieved through several modern synthetic methods. nih.gov Triazoles themselves can enhance properties like water solubility and can participate in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. mdpi.com

A powerful method for creating such conjugates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole linker between two molecular fragments. To utilize this method, the 5-phenyl-1,3-oxazole core would be functionalized with either a terminal alkyne or an azide (B81097) group. This functionalized oxazole would then be reacted with a complementary partner (azide or alkyne) to form the triazole-linked hybrid.

Alternatively, 1,2,4-triazole (B32235) rings can be synthesized from thiosemicarbazide derivatives or through the reaction of hydrazides with reagents like cyanogen (B1215507) bromide. researchgate.netuobaghdad.edu.iq For example, 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole can be treated with cyanogen bromide to form a fused triazolo-oxadiazole system. uobaghdad.edu.iq

Key synthetic approaches are summarized in the table below.

| Hybrid System | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Triazole-Oxadiazole Conjugates | Multi-step synthesis involving hydrazide formation and cyclization. | Designed as potential therapeutics for cognitive dysfunction. | nih.gov |

| Aza-Oxa-Triazole Macrocycles | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | "Click chemistry" used for macrocyclization and introduction of the triazole moiety. | mdpi.com |

| Fused Triazolo-Oxadiazoles | Reaction of a hydrazinyl-oxadiazole with cyanogen bromide or carbon disulfide. | Forms a rigid, fused heterocyclic system. | researchgate.netuobaghdad.edu.iq |

Other Fused Heterocyclic Systems

The versatility of the oxazole ring allows for its incorporation into a variety of other, more complex fused heterocyclic systems. Fusion of the oxazole core with other rings can create rigid structures with defined three-dimensional shapes, which can be advantageous for specific receptor binding.

Synthetic methodologies for creating such systems include:

Oxidative Cross-Coupling Reactions: Fused oxazole-containing coumarin (B35378) derivatives have been synthesized via a copper-catalyzed oxidative cross-coupling reaction. This method proceeds through a cross-dehydrogenative coupling (CDC) pathway, functionalizing a C-H bond to form the new ring system. rsc.org

Intramolecular Cyclization: Fused isoxazoles can be prepared through sequential Ugi/intramolecular nitrile oxide cycloaddition (INOC) reactions. mdpi.com

Reaction of Hydrazinyl Intermediates: Fused triazolo-oxadiazole systems can be synthesized from hydrazinyl-oxadiazole precursors. For example, reacting 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole with acetic acid in the presence of phosphorus oxychloride (POCl₃) yields a 3-methyl- ijsred.comnih.govmdpi.comtriazolo[3,4-b] nih.govrsc.orgmdpi.comoxadiazole. researchgate.netuobaghdad.edu.iq

These advanced synthetic methods open pathways to a wide array of novel and structurally complex oxazole-containing compounds.

| Fused System | Synthetic Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Fused Oxazole-Coumarins | Oxidative Cross-Coupling (CDC) | CuCl₂, TBHP (tert-Butyl hydroperoxide) | rsc.org |

| Fused Isoxazoles | Sequential Ugi/INOC reactions | Carboxylic acid, amine, isocyanide, aldehyde | mdpi.com |

| ijsred.comnih.govmdpi.comTriazolo[3,4-b] nih.govrsc.orgmdpi.comoxadiazoles | Cyclization of Schiff bases derived from hydrazinyl-oxadiazole. | Hydrazinyl-oxadiazole, aryl aldehyde, then Br₂/NaOAc | researchgate.netuobaghdad.edu.iq |

Structure-Activity Relationship (SAR) Investigations in Oxazole Carbothioamide Series

The exploration of the structure-activity relationships (SAR) within the oxazole carbothioamide series is fundamental to understanding how molecular modifications influence biological activity. By systematically altering the chemical structure of derivatives of this compound, researchers can identify key pharmacophoric features and optimize compounds for enhanced potency and selectivity.

Rational Design and Synthesis Based on SAR Hypotheses

The rational design of novel analogs of this compound is guided by SAR hypotheses derived from initial screening data and an understanding of the target biology. The synthesis of these rationally designed compounds allows for the systematic probing of the chemical space around the core scaffold.

A central strategy in the rational design of these compounds involves the modification of the phenyl ring at the 5-position of the oxazole core. The electronic and steric properties of substituents on this ring can significantly impact biological activity. For instance, in a series of 2-phenyl-oxazole-4-carboxamide derivatives, which are structurally similar to the carbothioamide series, substitutions on the phenyl ring have been shown to modulate their potency as apoptosis inducers. sci-hub.stnih.gov While direct SAR data for the carbothioamide is limited, the data from the carboxamide analogs provides valuable insights.

Another key area for modification is the carbothioamide functional group itself. The nitrogen atom of the thioamide can be substituted with various alkyl or aryl groups to explore the impact on activity. It has been observed in related heterocyclic compounds that the nature of this substituent can influence the compound's interaction with biological targets.

Furthermore, modifications to the oxazole ring, though less common, can also be explored. For example, the introduction of small alkyl groups could influence the compound's metabolic stability and pharmacokinetic profile.

The synthesis of these analogs often involves multi-step reaction sequences. A common approach begins with the synthesis of a substituted benzoyl glycine, which is then cyclized to form the oxazolone (B7731731) intermediate. Subsequent reaction with an appropriate amine or isothiocyanate would lead to the desired carboxamide or carbothioamide derivative.

Table 1: Illustrative SAR Data for 2-Phenyl-Oxazole-4-Carboxamide Analogs as Apoptosis Inducers

| Compound ID | R1 (Substitution on 2-Phenyl Ring) | R2 (Amide Substituent) | EC50 (nM) in DLD-1 Cells |

| 1a | H | Piperidin-1-yl | 108 |

| 1b | 4-F | Piperidin-1-yl | 130 |

| 1c | 4-Cl | Piperidin-1-yl | 150 |

| 1d | 4-CH3 | Piperidin-1-yl | 125 |

| 1e | H | 3,3-Difluoropiperidin-1-yl | 270 |

| 1f | H | Azepan-1-yl | 553 |

This table is generated based on data for 2-phenyl-oxazole-4-carboxamide derivatives to illustrate SAR principles that may be applicable to the this compound series. sci-hub.stnih.gov